Furaneol
Overview
Description
Mechanism of Action
- Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) is an aroma compound naturally occurring in foods and used as an artificial flavor. Its primary targets are sensory receptors in the olfactory system, specifically those responsible for detecting sweet, caramel-like, fruity smells .
- The resulting changes include altered neural firing patterns, which contribute to the perception of the characteristic sweet and fruity aroma .
- This compound affects several biochemical pathways related to flavor perception:
- Impact on Bioavailability : Its bioavailability depends on factors like solubility, stability, and metabolism .
- Cellular effects include altered membrane potential and increased neural firing rates, leading to the perception of flavor and aroma .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Furaneol plays a significant role in biochemical reactions, particularly in the Maillard reaction, where it is formed from the dehydration of glucose. The biosynthesis of this compound involves several enzymatic steps, with its immediate precursor being a glucoside derived from the dehydration of sucrose . Enzymes such as quinone oxidoreductase are involved in its biosynthesis, catalyzing the final step in the formation of this compound . Additionally, this compound interacts with various proteins and biomolecules, influencing their structure and function through non-covalent interactions.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce micronucleated reticulocytes in a dose-dependent manner, indicating its potential to cause genetic damage . It also affects the expression of certain genes involved in flavor biosynthesis in fruits, such as the ethylene response factor (FaERF#9) in strawberries .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in microbial infections, such as those in Candida albicans, by arresting the cell cycle at the S and G2/M phases . Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions but can degrade under certain environmental factors such as heat and light . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. For instance, the concentration of this compound and its related compounds can vary significantly during the ripening of fruits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound is generally considered safe and is used as a flavoring agent. At higher doses, it can have adverse effects. Studies have shown that high doses of this compound can lead to lower body weights and increased incidence of pituitary adenomas in rats . Additionally, this compound has been found to be mutagenic in certain strains, indicating potential genetic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily synthesized through the Maillard reaction, where it is formed from the dehydration of glucose. The biosynthesis of this compound involves enzymes such as quinone oxidoreductase and UDP-glucose: this compound glucosyltransferase . These enzymes catalyze the formation of this compound and its derivatives, which are important for the flavor profile of various fruits and processed foods .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in both water and organic solvents, allowing it to diffuse easily across cell membranes . This compound interacts with transporters and binding proteins that facilitate its movement within the cell. Additionally, its distribution can be influenced by factors such as pH and temperature .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, in strawberries, the enzyme FaERF#9, which regulates this compound biosynthesis, is localized in the nucleus .
Preparation Methods
Furaneol can be synthesized through various methods, including chemical synthesis, the Maillard reaction, and biotechnological processes.
Chemical Synthesis: this compound can be synthesized from sugars, carboxylic acids, and furan derivatives.
Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars, usually requiring heat. This compound is one of the products formed during this complex series of reactions.
Biotechnological Processes: this compound can also be produced through enzymatic pathways in fruits and microorganisms.
Chemical Reactions Analysis
Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Furaneol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Furaneol is often compared with other similar compounds, such as maltol and ethyl maltol, which also have sweet, caramel-like aromas . this compound is significantly stronger than maltol, making it more effective in lower concentrations . Other similar compounds include 5-hydroxy-2-methyl-4H-pyran-4-one (HMP) and 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) .
Ethyl Maltol: Similar to maltol but with a slightly different aroma profile.
5-Hydroxy-2-methyl-4H-pyran-4-one (HMP): Another compound with a sweet aroma, used in flavor formulations.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): A methyl ether derivative of this compound, also used in the flavor industry.
This compound’s unique combination of strength and pleasant aroma makes it a valuable compound in various applications.
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylfuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVXBDKKUCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041517 | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.3 (Air = 1) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.008 mm Hg at 25 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder, Colorless crystals | |
CAS No. |
3658-77-3 | |
Record name | Furaneol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furaneol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLHYDROXY FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77-79 °C, 77 - 78 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is furaneol and what is it known for?
A1: this compound, chemically known as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a natural organic compound recognized for its potent, sweet, caramel-like aroma. [, ] It's found in various fruits like strawberries and pineapples, as well as in processed foods where it contributes significantly to their flavor profile. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C6H8O3, and its molecular weight is 128.13 g/mol. []
Q3: How is this compound formed?
A3: this compound can be formed through several pathways:
- Naturally: In fruits like strawberries, it’s biosynthesized from precursors like D-fructose and D-fructose 6-phosphate. []
- Maillard Reaction: It's a common product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during heating, contributing to the flavor and aroma of cooked foods. [, ]
- Chemical Synthesis: One method involves using methylglyoxal as a starting material, undergoing a coupling reaction followed by cyclization to produce this compound. []
- Enzymatic Synthesis: this compound can be produced from 6-deoxyhexoses through enzymatic pathways involving aldolase and triosephosphate isomerase. [, ]
Q4: How is this compound detected and quantified in food samples?
A4: Several methods are employed for detecting and quantifying this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for precise quantification of this compound in complex mixtures like food extracts. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary phase, and a UV detector can be used for quantification. This method has been successfully applied to analyze this compound and its derivatives in strawberries. [, ]
- Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the extraction of volatile compounds from the headspace of a sample onto a fiber coated with a suitable sorbent. The extracted compounds are then analyzed by gas chromatography. [, ]
Q5: Does the concentration of this compound vary in different strawberry varieties?
A5: Yes, the concentration of this compound and its derivatives (like mesifurane and this compound glucoside) can vary significantly between different strawberry varieties. [, , ] For example, the Oso Grande variety has been reported to have the highest this compound content at the overripe stage. []
Q6: How does this compound contribute to the aroma of strawberries?
A6: this compound has a very low odor threshold in strawberries, meaning even trace amounts can be perceived. [, ] This contributes significantly to the characteristic sweet, fruity, and slightly caramel-like aroma of ripe strawberries. [, ]
Q7: How does the concentration of this compound change during strawberry ripening and storage?
A7: The concentration of this compound generally increases during strawberry ripening, reaching its peak at the overripe stage. [, , ] During storage, particularly at higher temperatures, the concentration of this compound and its derivatives can fluctuate. For example, mesifurane and this compound glucoside levels might increase while free this compound decreases. []
Q8: Is this compound found in other fruits besides strawberries?
A8: Yes, this compound is also found in other fruits like pineapple, raspberry, and mango, contributing to their characteristic aromas. []
Q9: How is this compound used in the food industry?
A9: this compound is a valuable flavoring agent in the food industry due to its potent and pleasant aroma. It’s used to enhance the flavor of:
- Processed Foods: It's added to various processed foods like candies, beverages, and baked goods to impart a sweet, caramel-like flavor profile. [, , ]
Q10: Are there any safety concerns regarding the use of this compound in food?
A10: While this compound is generally recognized as safe for consumption, specific regulations regarding its use as a food additive may vary depending on local regulations. []
Q11: How is this compound biosynthesized in strawberries?
A11: In strawberries, this compound biosynthesis involves an enzyme called quinone oxidoreductase (FaQR) which catalyzes the final step in its production. [] This enzyme is regulated at the transcriptional level by a complex consisting of an ethylene response factor (FaERF#9) and an MYB transcription factor (FaMYB98). [] This complex directly binds to the FaQR promoter and activates its transcription, leading to increased this compound biosynthesis during ripening. []
Q12: Can the biosynthesis of this compound in strawberries be influenced by external factors?
A12: Yes, factors like ethylene treatment have been shown to influence this compound biosynthesis in strawberries. Studies indicate that pre-climacteric ethylene treatment accelerates ripening and leads to an early increase in this compound production. []
Q13: What is the role of this compound O-methyltransferase in fruits like strawberries and mangoes?
A13: this compound O-methyltransferase is an enzyme that catalyzes the methylation of this compound to produce mesifuran, another important flavor compound. [, ] This enzyme has been isolated and characterized from both strawberries and mangoes, indicating its role in diversifying the flavor profiles of these fruits. [, ]
Q14: Can this compound be used for applications beyond flavoring?
A14: Research suggests that this compound might possess other potential properties:
- Antimicrobial Activity: Studies have shown that this compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, highlighting its potential as a therapeutic agent. []
- Dental Applications: Experimental light-cured antibacterial dental cements containing this compound have been developed, demonstrating its potential in dental materials. []
Q15: Are there any analytical challenges associated with this compound analysis?
A15: Yes, analyzing this compound in complex matrices like strawberries can be challenging due to its:
- High Polarity: Its polar nature makes it challenging to extract and analyze using conventional methods. [, ]
- Matrix Interactions: this compound can strongly interact with components of the food matrix, making its extraction and accurate quantification difficult. []
Q16: Have any sensors been developed for specific detection of this compound?
A16: Yes, researchers have developed:
- Molecularly Imprinted Polymer (MIP)-based Sensors: These sensors utilize MIPs that can selectively bind to this compound, allowing for its detection in complex mixtures like strawberry samples. [, ]
- Aptamer-based Sensors: Aptamers, single-stranded DNA or RNA molecules that bind specifically to a target molecule, have been developed against this compound. These aptamers have been used to develop sensors for detecting this compound in various applications, including food analysis. [, ]
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